N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxole carboxamide group at position 2 and a 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety at position 4. The compound’s structure combines a thiazole ring (known for bioactivity in medicinal chemistry) with a methylenedioxybenzene group (common in natural products) and a 3-methoxyphenylacetamide side chain.
Properties
IUPAC Name |
N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-4-2-3-13(8-15)21-18(24)9-14-10-29-20(22-14)23-19(25)12-5-6-16-17(7-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZNXRPPNUFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Properties
The target compound features a benzo[d]dioxole-5-carboxamide core linked to a thiazole ring substituted with a 3-methoxyphenyl group via an amide bond. Its molecular formula is C₂₂H₂₁N₃O₅S , with a molecular weight of 439.5 g/mol . The presence of multiple functional groups—including a methoxy group, thiazole ring, and benzodioxole—imparts distinct reactivity and necessitates precise synthetic control.
Synthetic Pathways and Reaction Mechanisms
Thiazole Ring Formation
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves condensation of a ketone with thiourea in the presence of iodine. For example:
- Step 1 : Reaction of 4-(2-bromoacetyl)thiazole with 3-methoxyphenylamine in dimethylformamide (DMF) at 70°C for 8 hours yields 2-((3-methoxyphenyl)amino)-2-oxoethylthiazole .
- Step 2 : Cyclization is catalyzed by ZnCl₂, with thioglycolic acid facilitating sulfur incorporation into the ring.
Reaction Scheme 1: Thiazole Formation
$$
\text{Ketone + Thiourea} \xrightarrow{\text{I}2, \Delta} \text{Thiazole Intermediate} \xrightarrow{\text{ZnCl}2} \text{Substituted Thiazole}
$$
Amide Coupling with Benzo[d]Dioxole-5-Carboxylic Acid
The final step involves coupling the thiazole intermediate with benzo[d]dioxole-5-carboxylic acid using a carbodiimide coupling agent:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Conditions : Stirred at room temperature for 12 hours, followed by purification via silica gel chromatography.
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 78% → 85% |
| Solvent | DCM | Minimal side products |
| Reaction Time | 12 hours | Complete conversion |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Early synthetic attempts yielded sulfone byproducts due to over-oxidation of the thiazole sulfur. This was mitigated by:
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents, with modifications to the methoxyphenyl group enhancing target affinity. For instance:
- Analog Synthesis : Replacement of the 3-methoxyphenyl group with indole derivatives improved IC₅₀ values against HeLa cells by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Side Chain
Modifications to the phenyl ring in the acetamide side chain significantly influence electronic properties and bioactivity:
Key Insight : Electron-donating groups (e.g., 3-methoxy) enhance solubility, while electron-withdrawing groups (e.g., trifluoromethoxy) improve stability and membrane permeability.
Variations in the Heterocyclic Core
Replacing the thiazole ring with other heterocycles alters conformational flexibility and bioactivity:
Key Insight : Thiazole cores (as in the target compound) offer rigidity and π-stacking capability, while dienamide cores (e.g., D14) provide flexibility for binding to dynamic enzyme pockets .
Modifications to the Carboxamide-Linked Aromatic Group
The benzo[d][1,3]dioxole group can be substituted with other aromatic systems:
Key Insight : Benzo[d][1,3]dioxole provides electron-rich aromaticity for charge-transfer interactions, whereas pyridinyl groups introduce hydrogen-bonding capability .
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Critical factors include:
- Solvent selection (e.g., ethanol, DMF) to optimize reaction kinetics and purity .
- Temperature control (e.g., reflux conditions for cyclization) .
- Catalyst use (e.g., triethylamine for amide bond formation) .
- Purification methods (e.g., recrystallization from ethanol or DMF/water mixtures) .
Q. Which spectroscopic methods are essential for characterizing this compound?
A combination of techniques is required:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. How should researchers design initial bioactivity screening assays?
Prioritize in vitro assays targeting pathways relevant to structural analogs:
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
Q. What structural features correlate with biological activity?
Key groups include:
- Thiazole core : Enhances binding to ATP pockets in kinases .
- Benzo[d][1,3]dioxole : Improves lipophilicity and blood-brain barrier penetration .
- Methoxyphenyl group : Modulates electron density for receptor interactions .
| Structural Feature | Biological Relevance | Reference |
|---|---|---|
| Thiazole ring | Antimicrobial activity | |
| Dioxole moiety | Anti-inflammatory potential |
Advanced Research Questions
Q. How can conflicting bioactivity data between analogs be resolved?
Conflicting results (e.g., anticancer vs. antiviral activity in similar compounds) require:
- Assay standardization : Control variables like cell line selection and incubation time .
- Structural tweaks : Modify substituents (e.g., replace methoxy with chloro groups) to isolate activity .
- Computational modeling : Use molecular docking to predict binding affinities to divergent targets .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Switch from ethanol to DMF for better solubility of intermediates .
- Catalyst screening : Test coupling agents (e.g., EDCI vs. DCC) for amide bond formation .
- Stepwise monitoring : Use TLC/HPLC to isolate byproducts early .
Q. How does the compound’s reactivity impact derivative synthesis?
The thiazole and carboxamide groups enable:
- Nucleophilic substitution : At the thiazole sulfur for introducing alkyl/aryl groups .
- Hydrolysis : Convert carboxamide to carboxylic acid under acidic conditions for salt formation .
- Cross-coupling : Suzuki-Miyaura reactions to attach biphenyl moieties .
Q. What mechanistic insights exist for its enzyme inhibition?
Preliminary studies suggest:
- Kinase inhibition : Competitive binding at the ATP site due to thiazole-dioxole stacking .
- Protease inhibition : Hydrogen bonding between the carboxamide and catalytic serine residues .
- Dose-dependent effects : Nonlinear IC₅₀ curves indicating allosteric modulation .
Q. How can in silico models improve target identification?
- Molecular docking : Screen against Protein Data Bank (PDB) entries for kinases (e.g., EGFR, CDK2) .
- QSAR modeling : Correlate substituent electronegativity with antimicrobial potency .
- ADMET prediction : Estimate pharmacokinetics (e.g., CYP450 interactions) using SwissADME .
Methodological Notes
- Contradictory Data : Address discrepancies (e.g., varying IC₅₀ values across studies) by replicating assays under standardized conditions .
- Synthetic Challenges : Mitigate low yields in cyclization steps via microwave-assisted synthesis .
- Biological Validation : Combine in vitro results with zebrafish xenograft models for preclinical efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
